

Application Notes and Protocols: Synthesis of 3-(3-Methylphenoxy)propanoic acid

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)propanoic acid

Cat. No.: B1332457

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **3-(3-Methylphenoxy)propanoic acid**. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.^{[1][2][3]} This protocol is intended for researchers and scientists in organic chemistry and drug development. The procedure involves the reaction of 3-methylphenol (m-cresol) with 3-chloropropanoic acid in the presence of a base. The document includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the experimental workflow.

Introduction

3-(3-Methylphenoxy)propanoic acid is a carboxylic acid derivative that can serve as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The Williamson ether synthesis provides a straightforward and efficient method for its preparation.^{[1][2][3]} The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 3-methylphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of 3-chloropropanoic acid, displacing the chloride leaving group.^{[1][3]}

Reaction Scheme

*Figure 1: General reaction scheme for the synthesis of **3-(3-Methylphenoxy)propanoic acid** via Williamson ether synthesis.*

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **3-(3-Methylphenoxy)propanoic acid**.

Parameter	Value	Unit	Notes
Reactants			
3-Methylphenol (m-cresol)	10.81 (10.4)	g (mL)	Molar Mass: 108.14 g/mol ; Density: 1.034 g/mL
3-Chloropropanoic acid	10.85	g	Molar Mass: 108.52 g/mol [4]
Sodium Hydroxide	8.80	g	Molar Mass: 40.00 g/mol
Solvent			
Water (deionized)	100	mL	
Reaction Conditions			
Temperature	90 - 100	°C	
Reaction Time	2 - 3	hours	
Product Information			
Theoretical Yield	18.02	g	
Expected Yield	14.4 - 16.2	g	80-90% of theoretical
Molecular Formula	C ₁₀ H ₁₂ O ₃	[5]	
Molecular Weight	180.20	g/mol	[5]
Appearance	White to off-white solid		
Melting Point	96-98	°C	

Experimental Protocol

4.1. Materials and Reagents

- 3-Methylphenol (m-cresol)

- 3-Chloropropanoic acid^[6]
- Sodium hydroxide (NaOH) pellets
- Hydrochloric acid (HCl), 6 M
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel (250 mL)
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper
- pH indicator paper
- Rotary evaporator

4.2. Procedure

- Preparation of the Sodium Phenoxide:
 - In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water.
 - To the stirred sodium hydroxide solution, add 10.81 g (0.10 mol) of 3-methylphenol.
 - Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium 3-methylphenoxide salt.

- Reaction with 3-Chloropropanoic Acid:
 - In a separate beaker, dissolve 10.85 g (0.10 mol) of 3-chloropropanoic acid in 50 mL of deionized water.
 - Slowly add the 3-chloropropanoic acid solution to the stirred sodium 3-methylphenoxide solution in the round-bottom flask.
 - Attach a reflux condenser to the flask and heat the reaction mixture to 90-100 °C using a heating mantle.^[7]
 - Maintain the reaction at this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the cooled reaction mixture to a 250 mL separatory funnel.
 - Acidify the solution by slowly adding 6 M hydrochloric acid while stirring, until the pH of the aqueous solution is approximately 1-2 (test with pH paper). A precipitate of the crude product should form.
 - Extract the aqueous mixture with diethyl ether (3 x 50 mL).^[7] Combine the organic layers in the separatory funnel.
 - Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and collect the filtrate.
- Purification and Characterization:
 - Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude **3-(3-Methylphenoxy)propanoic acid**.

- For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol or toluene.
- Dry the purified product under vacuum to obtain a white to off-white solid.
- Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, and IR).

Experimental Workflow Diagram



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Caption: Synthesis workflow for **3-(3-Methylphenoxy)propanoic acid**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Sodium hydroxide is corrosive and can cause severe burns.^[7] Handle with care.
- 3-Methylphenol is toxic and a skin irritant.^[7] Avoid contact with skin and eyes.
- 3-Chloropropanoic acid is corrosive.

- Diethyl ether is extremely flammable and should be handled away from ignition sources.
- Hydrochloric acid is corrosive and releases toxic fumes. Handle with care.

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